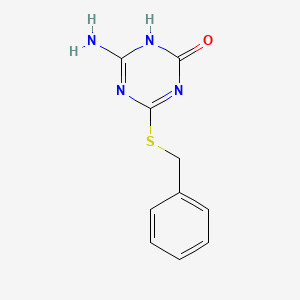

4-amino-6-(benzylthio)-1,3,5-triazin-2(5H)-one

説明

4-Amino-6-(benzylthio)-1,3,5-triazin-2(5H)-one is a substituted 1,3,5-triazin-2-one derivative characterized by a benzylthio (-S-CH₂C₆H₅) group at position 6 and an amino (-NH₂) group at position 3. For instance, derivatives with similar substitution patterns, such as 4-(benzylthio)-6-((3-chlorobenzyl)thio)-1,3,5-triazin-2(1H)-one, exhibit inhibitory activity against human topoisomerase IIα (IC₅₀ = 57.6 µM), highlighting the role of sulfur-containing substituents in enzyme binding . The benzylthio moiety likely enhances lipophilicity and steric interactions, which are critical for biological targeting.

特性

IUPAC Name |

6-amino-4-benzylsulfanyl-1H-1,3,5-triazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4OS/c11-8-12-9(15)14-10(13-8)16-6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,11,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCXMSZGXMLZXLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC(=O)NC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-6-(benzylthio)-1,3,5-triazin-2(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylthiourea with cyanuric chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the triazinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

化学反応の分析

Types of Reactions

4-amino-6-(benzylthio)-1,3,5-triazin-2(5H)-one can undergo various chemical reactions, including:

Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The triazinone ring can be reduced under specific conditions to yield different derivatives.

Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced triazinone derivatives.

Substitution: N-substituted triazinone derivatives.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 4-amino-6-(benzylthio)-1,3,5-triazin-2(5H)-one exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Studies have shown its effectiveness against various bacterial strains, which could lead to novel therapeutic agents in combating antibiotic resistance.

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. Its ability to inhibit specific cancer cell lines has been documented, indicating potential pathways for further investigation into cancer treatment modalities.

Agricultural Science

Herbicide Development

The compound's structural features allow it to interact with plant growth regulators. Research has explored its application as a herbicide, targeting specific weed species while minimizing damage to crops. This dual functionality could enhance agricultural productivity and sustainability.

Fungicidal Properties

In addition to herbicidal applications, this compound has been evaluated for its fungicidal effects. Its efficacy against certain fungal pathogens suggests potential use in crop protection products.

Material Science

Polymer Additives

The compound's chemical stability and reactivity make it suitable for use as an additive in polymers. It can enhance the mechanical properties of materials and improve their resistance to environmental degradation.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with minimal inhibitory concentrations (MIC) established. |

| Study 2 | Anticancer Research | In vitro studies showed significant inhibition of proliferation in breast cancer cell lines (MCF-7). |

| Study 3 | Herbicide Efficacy | Field trials indicated reduced weed biomass with application rates of 100 g/ha compared to controls. |

作用機序

The mechanism of action of 4-amino-6-(benzylthio)-1,3,5-triazin-2(5H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzylthio group plays a crucial role in enhancing the compound’s binding affinity and specificity.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The biological and physicochemical properties of 1,3,5-triazin-2-one derivatives are heavily influenced by substituents at positions 4 and 4. Below is a comparative analysis of key analogues:

Key Observations

Substituent Effects on Biological Activity: Sulfur-Containing Groups: Compounds with benzylthio or methylthio groups (e.g., 4-(benzylthio)-6-((3-chlorobenzyl)thio)-1,3,5-triazin-2(1H)-one) exhibit enzyme inhibition, likely due to enhanced hydrophobic interactions and electron-withdrawing effects . Amino vs. Alkylamino Groups: Amino-substituted derivatives (e.g., 4-amino-6-(tert-butylamino)-1,3,5-triazin-2(1H)-one) are associated with herbicidal applications, whereas alkylamino groups (e.g., tert-butylamino in Metribuzin) improve environmental stability .

Thermodynamic Properties: Fusion enthalpy (ΔHᶠᵘˢ) data for triazinones like 4-amino-6-(1,1-dimethylethyl)-3-(methylthio)-1,2,4-triazin-5(4H)-one (ΔHᶠᵘˢ = 18.0 kJ/mol at 399.4 K) suggest moderate thermal stability, which may influence formulation in agrochemicals .

Pharmaceutical vs. Agrochemical Applications: Decitabine, a triazinone with a sugar moiety, demonstrates the versatility of this scaffold in drug design, contrasting with sulfur- or alkyl-substituted analogues used in herbicides .

Data Table: Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight | Melting Point/ΔHᶠᵘˢ | Key Application |

|---|---|---|---|---|

| This compound | C₁₀H₁₀N₄OS | 234.28 | N/A | Research (potential enzyme inhibitor) |

| Metribuzin | C₈H₁₄N₄OS | 214.29 | N/A | Herbicide |

| Terbuthylazine-desethyl-2-hydroxy | C₇H₁₃N₅O | 183.21 | >95% purity (HPLC) | Herbicide metabolite |

| Decitabine | C₈H₁₂N₄O₄ | 228.21 | N/A | Anticancer drug |

生物活性

4-Amino-6-(benzylthio)-1,3,5-triazin-2(5H)-one (CAS Number: 56864-83-6) is a triazine derivative that has garnered attention for its potential biological activities. This compound features a unique structure that allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula of this compound is C₁₀H₁₀N₄OS. It is classified as an irritant and is primarily used for research purposes rather than as a pharmaceutical agent.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀N₄OS |

| CAS Number | 56864-83-6 |

| MDL Number | MFCD19103542 |

| Hazard Classification | Irritant |

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors in the body. Notably, triazine derivatives have been shown to exhibit significant inhibition against various enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1), which are critical in neurodegenerative diseases like Alzheimer's disease.

Enzyme Inhibition

Recent studies indicate that compounds similar to this compound demonstrate considerable inhibitory effects on AChE and BACE1:

- AChE Inhibition : Compounds derived from the triazine core have shown IC50 values as low as 0.051 µM for AChE inhibition, indicating potent activity against this enzyme .

- BACE1 Inhibition : The same series of compounds showed IC50 values for BACE1 ranging from 9.00 µM to higher values depending on structural modifications .

Biological Activity Studies

Several studies have explored the biological activities of triazine derivatives, including this compound. These studies highlight the compound's potential in various therapeutic areas.

Anticancer Activity

Triazine derivatives have been evaluated for their anticancer properties across different cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 4-Amino Triazine | A549 (Lung) | 0.20 |

| MCF-7 (Breast) | 1.25 | |

| HeLa (Cervical) | 1.03 | |

| HepG2 (Liver) | 12.21 |

These results indicate that modifications on the triazine ring can lead to enhanced anticancer activity against various tumor types .

Neuroprotective Effects

In addition to anticancer properties, certain derivatives have demonstrated neuroprotective effects in vitro. For instance, some compounds were found to protect neuronal cells from oxidative stress and apoptosis while maintaining low cytotoxicity levels .

Case Studies

A notable study focused on the synthesis and evaluation of novel triazine analogs showed that certain structural modifications significantly enhanced both AChE and BACE1 inhibition. For example:

- Compound A : Exhibited IC50 values of 0.051 µM for AChE and 9.00 µM for BACE1.

- Compound B : Showed moderate inhibition with IC50 values ranging from 0.114 µM to higher values depending on the substituents present .

These findings suggest that systematic modification of the triazine structure can yield compounds with improved biological activities.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-amino-6-(benzylthio)-1,3,5-triazin-2(5H)-one, and how do reaction conditions influence yield?

- The synthesis of triazinone derivatives typically involves nucleophilic substitution or cyclization reactions. For benzylthio-substituted analogs, the introduction of the benzylthio group may occur via thiol-alkylation or displacement of a leaving group (e.g., chloro or methylthio) on the triazine ring. Reaction conditions such as solvent polarity (e.g., DMF vs. ethanol), temperature (room temperature vs. reflux), and catalyst presence (e.g., K₂CO₃) critically affect regioselectivity and yield .

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

- High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and fragmentation patterns, while ¹H/¹³C NMR resolves substituent positions (e.g., distinguishing benzylthio from ethylamino groups). Differential Scanning Calorimetry (DSC) can assess thermal stability, as seen in structurally similar triazinones . HPLC-PDA is recommended for purity analysis, especially when detecting byproducts from incomplete substitution reactions .

Q. What are the solubility and stability profiles of this compound under varying pH and storage conditions?

- Triazinones with hydrophobic substituents like benzylthio typically show limited aqueous solubility but dissolve in polar aprotic solvents (e.g., DMSO). Stability studies should include accelerated degradation tests under acidic/basic conditions (e.g., 0.1 M HCl/NaOH at 40°C) to identify hydrolysis-prone sites. Long-term storage recommendations (e.g., -20°C under nitrogen) are derived from analogs like hydroxypropazine .

Advanced Research Questions

Q. How does the benzylthio substituent influence the compound’s reactivity compared to ethylamino or methylthio analogs?

- The benzylthio group’s electron-withdrawing and steric effects alter nucleophilic attack sites on the triazine ring. Computational studies (e.g., DFT) can model charge distribution and predict regioselectivity in further functionalization. Contrast with ethylamino derivatives (e.g., hydroxyterbuthylazine) reveals differences in hydrogen-bonding potential and metabolic pathways .

Q. What mechanistic insights exist for the degradation of this compound in environmental or biological systems?

- Degradation pathways may involve oxidation of the sulfur atom (e.g., to sulfoxide/sulfone) or cleavage of the triazine ring. LC-MS/MS studies on soil or microbial systems can identify metabolites, similar to terbuthylazine-2-hydroxy’s hydroxylation and dealkylation . Enzymatic assays (e.g., cytochrome P450) may clarify bioactivation mechanisms .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Molecular docking against target enzymes (e.g., dihydrofolate reductase) predicts binding affinity, while QSAR models correlate substituent properties (e.g., logP, Hammett σ) with herbicidal or antimicrobial activity. Comparisons with metribuzin’s structure-activity relationships highlight the benzylthio group’s role in lipophilicity and target interactions .

Q. What strategies mitigate contradictions in reported biological activity data for triazinone derivatives?

- Discrepancies often arise from assay variability (e.g., cell line vs. in vivo models) or impurity interference. Rigorous batch-to-batch characterization (e.g., NMR purity >95%) and standardized bioassay protocols (e.g., OECD guidelines for herbicides) are critical. Meta-analyses of datasets, as done for atrazine metabolites, can resolve inconsistencies .

Methodological Recommendations

- Synthetic Optimization : Use microwave-assisted synthesis to enhance reaction efficiency for sulfur-containing triazinones .

- Analytical Workflow : Combine HRMS-MSⁿ with isotope-labeled standards to trace degradation pathways .

- Data Reproducibility : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for spectral and bioactivity data sharing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。